molecular formula C7H4BrIN2 B1292440 4-Bromo-3-iodo-1H-indazole CAS No. 885521-72-2

4-Bromo-3-iodo-1H-indazole

Cat. No.: B1292440
CAS No.: 885521-72-2
M. Wt: 322.93 g/mol
InChI Key: LPKLMHLJNYUOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of bromine and iodine substituents at the 4th and 3rd positions, respectively. Indazole derivatives are known for their diverse biological activities and are used in various medicinal chemistry applications.

Mechanism of Action

Target of Action

4-Bromo-3-iodo-1H-indazole is a heterocyclic compound that has been found to primarily target the respiratory system . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules . The specific interaction of this compound with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Indazole-containing compounds can affect various biochemical pathways. For example, they can inhibit phosphoinositide 3-kinase δ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By inhibiting this enzyme, this compound could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death in targeted cells . .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-iodo-1H-indazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it may act as an inhibitor for certain kinases, thereby modulating phosphorylation events that are essential for cell signaling and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cell lines, this compound has demonstrated antiproliferative activity by inducing apoptosis and cell cycle arrest. It influences cell signaling pathways such as the p53/MDM2 pathway, which is critical for regulating cell growth and apoptosis . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to kinases may prevent the phosphorylation of target proteins, thereby altering downstream signaling events . Furthermore, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, resulting in changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over extended periods or under specific environmental factors such as light and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit therapeutic effects such as tumor growth inhibition without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that may retain biological activity . These metabolic pathways can influence the overall efficacy and safety profile of this compound in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and subsequent biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus where it can interact with DNA and transcription factors, or to the cytoplasm where it can modulate signaling pathways and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1H-indazole can be achieved through several methods. One common approach involves the reaction of 1-bromoindazole with 2-iodophenyl ketone. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize byproducts. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound’s quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-3-iodo-1H-indazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the development of materials with specific electronic or optical properties.

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 3-Iodo-1H-indazole
  • 4-Chloro-3-iodo-1H-indazole

Comparison: 4-Bromo-3-iodo-1H-indazole is unique due to the presence of both bromine and iodine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLMHLJNYUOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646265
Record name 4-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885521-72-2
Record name 4-Bromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1H-indazole
Reactant of Route 2
4-Bromo-3-iodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-iodo-1H-indazole
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-iodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-iodo-1H-indazole
Reactant of Route 6
4-Bromo-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.